molecular formula C8H6BrNO B1524650 3-Bromo-4-(hydroxymethyl)benzonitrile CAS No. 90110-98-8

3-Bromo-4-(hydroxymethyl)benzonitrile

Cat. No.: B1524650
CAS No.: 90110-98-8
M. Wt: 212.04 g/mol
InChI Key: LMKVEJWFFPCGJC-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO It is a brominated derivative of benzonitrile, featuring a hydroxymethyl group at the para position relative to the nitrile group

Scientific Research Applications

3-Bromo-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

Safety and Hazards

3-Bromo-4-(hydroxymethyl)benzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reduction of 3-bromo-4-formylbenzonitrile using sodium borohydride (NaBH4) in methanol at temperatures ranging from 0°C to 25°C . This reaction yields this compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: 3-Bromo-4-carboxybenzonitrile.

    Reduction: 3-Bromo-4-(aminomethyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromo-4-(hydroxymethyl)benzonitrile depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new substituent through a palladium-catalyzed cross-coupling reaction. This involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(hydroxymethyl)benzonitrile is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity patterns. This combination allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

3-bromo-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKVEJWFFPCGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698485
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-98-8
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90110-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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